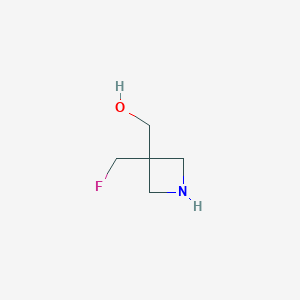

(3-(Fluoromethyl)azetidin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(Fluoromethyl)azetidin-3-yl)methanol: is a chemical compound with the molecular formula C5H10FNO and a molecular weight of 119.1374032 . This compound is characterized by the presence of a fluoromethyl group attached to an azetidine ring, which is further connected to a methanol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of (3-(Fluoromethyl)azetidin-3-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.

Attachment of the Methanol Group:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

(3-(Fluoromethyl)azetidin-3-yl)methanol: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

(3-(Fluoromethyl)azetidin-3-yl)methanol: has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-(Fluoromethyl)azetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to target molecules, while the azetidine ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

(3-(Fluoromethyl)azetidin-3-yl)methanol: can be compared with other similar compounds, such as:

(3-(Chloromethyl)azetidin-3-yl)methanol: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

(3-(Bromomethyl)azetidin-3-yl)methanol: Similar structure but with a bromomethyl group instead of a fluoromethyl group.

(3-(Hydroxymethyl)azetidin-3-yl)methanol: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.

The uniqueness of This compound lies in the presence of the fluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

(3-(Fluoromethyl)azetidin-3-yl)methanol is a compound characterized by its unique azetidine structure, featuring a fluoromethyl group. Its potential biological activities have garnered attention in medicinal chemistry, particularly for its possible applications in treating various diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthetic routes, and interactions with biological targets.

The molecular formula of this compound is C4H9FNO, with a molecular weight of approximately 155.58 g/mol. The presence of the fluoromethyl group enhances its reactivity, particularly in nucleophilic substitution reactions, while the hydroxyl group can participate in dehydration reactions under acidic conditions.

Antimicrobial and Anti-inflammatory Effects

Computational studies utilizing quantitative structure–activity relationship (QSAR) modeling have predicted that this compound exhibits significant antimicrobial and anti-inflammatory activities. These predictions suggest that the compound may effectively interact with specific receptors or enzymes involved in inflammatory pathways and microbial resistance.

Interaction with Biological Targets

Research has indicated that this compound may interact with various enzymes and receptors relevant to disease pathways. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological properties. In silico methods have been employed to predict the binding affinity of this compound to biological targets, which could lead to the development of new therapeutic agents .

Synthetic Routes

Several synthetic routes have been proposed for preparing this compound. The synthesis often involves using nucleophiles such as potassium cyanide or sodium azide under controlled conditions to yield functionalized azetidines that can serve as intermediates in drug development . The stability of these compounds at room temperature allows for extended research and application potential.

Case Studies

- Anticancer Potential : A study evaluated the antiproliferative activity of various azetidine derivatives, including this compound, against leukemic HL60 cells. The findings indicated that certain derivatives exhibited significant growth inhibition, suggesting potential applications in cancer therapy .

- Tubulin Destabilization : Another investigation focused on related azetidine compounds demonstrating significant effects on tubulin polymerization in MCF-7 breast cancer cells. This highlights the potential for this compound to influence microtubule dynamics, a critical factor in cancer cell proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Azetidine derivative | Fluoromethyl group, hydroxyl group | Antimicrobial, anti-inflammatory |

| 1-Methylazetidine | Azetidine derivative | Methyl substitution | Limited bioactivity |

| 2-Fluoroazetidine | Azetidine derivative | Fluoro substitution | Potential neuroactivity |

| 2-Aminoethanol | Amino alcohol | Hydroxyl and amine groups | Antimicrobial |

The unique combination of structural features in this compound may enhance its interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula |

C5H10FNO |

|---|---|

Molecular Weight |

119.14 g/mol |

IUPAC Name |

[3-(fluoromethyl)azetidin-3-yl]methanol |

InChI |

InChI=1S/C5H10FNO/c6-1-5(4-8)2-7-3-5/h7-8H,1-4H2 |

InChI Key |

DLWCLNZMIBTECG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(CO)CF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.